molecular formula C9H12INO2 B1438221 1-Amino-3-(4-iodophenoxy)propan-2-ol CAS No. 857347-04-7

1-Amino-3-(4-iodophenoxy)propan-2-ol

Cat. No.: B1438221
CAS No.: 857347-04-7
M. Wt: 293.1 g/mol
InChI Key: JKYZIVQQARAEFL-UHFFFAOYSA-N
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Description

1-Amino-3-(4-iodophenoxy)propan-2-ol is an organic compound with the molecular formula C9H12INO2 and a molecular weight of 293.1 g/mol.

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Amino-3-(4-iodophenoxy)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(4-iodophenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-iodophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and the iodophenoxy moiety play crucial roles in its binding and activity. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-Amino-3-(4-iodophenoxy)propan-2-ol can be compared with similar compounds such as:

  • 1-Amino-3-(4-bromophenoxy)propan-2-ol
  • 1-Amino-3-(4-chlorophenoxy)propan-2-ol
  • 1-Amino-3-(4-fluorophenoxy)propan-2-ol

These compounds share similar structures but differ in the halogen atom attached to the phenoxy group. The presence of iodine in this compound imparts unique properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs .

Properties

IUPAC Name

1-amino-3-(4-iodophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZIVQQARAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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